6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine

Kinase inhibitor synthesis Nucleophilic aromatic substitution Building block chemoselectivity

When constructing kinase-focused libraries, the >90% C4 selectivity bias in 4,6-dichloro analogs forces unwanted regioisomeric purification. This monochlorinated building block eliminates that problem by offering a single, unambiguous C6 electrophilic site for SNAr diversification. - Single C6 reactive handle ensures >95% regiochemical fidelity in amination and cross-coupling sequences. - N2-methyl substitution permanently locks the 2H-pyrazolo tautomer, fixing the N7 hinge-binding geometry critical for ATP-competitive kinase recognition. - Molecular weight of 168.58 g/mol preserves substantial budget for fragment elaboration into lead-like space (MW <350).

Molecular Formula C6H5ClN4
Molecular Weight 168.58 g/mol
Cat. No. B11915114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine
Molecular FormulaC6H5ClN4
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESCN1C=C2C=NC(=NC2=N1)Cl
InChIInChI=1S/C6H5ClN4/c1-11-3-4-2-8-6(7)9-5(4)10-11/h2-3H,1H3
InChIKeyRWQMQYHYEIKJEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine – Kinase Building Block


6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine (CAS 1935489-06-7) is a heterocyclic building block featuring a pyrazolo[3,4-d]pyrimidine core with a chlorine atom at the 6-position and a methyl group at the N2-position of the pyrazole ring . This core serves as a purine bioisostere, making it a privileged scaffold for developing ATP-competitive kinase inhibitors [1]. The compound is primarily utilized as a synthetic intermediate for constructing 4,6-disubstituted kinase inhibitor libraries, where the C6 chlorine serves as a reactive handle for nucleophilic aromatic substitution (SNAr) [2]. Its distinct N2-methyl substitution pattern differentiates it from the more common N1-methyl regioisomers, which can have significant implications for both synthetic strategy and downstream biological activity [3].

Why 6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine Is Irreplaceable


The pyrazolo[3,4-d]pyrimidine scaffold presents multiple points of chemical differentiation that render simple analog substitution problematic in medicinal chemistry campaigns. The position of the chlorine substituent critically dictates the SNAr reactivity order and, consequently, the achievable sequence of derivatization [1]. Specifically, in 4,6-dichloro analogs, the C4 chlorine undergoes selective displacement by amines, leaving the C6 chlorine available for subsequent orthogonal coupling [2]. In contrast, the monochlorinated 6-chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine offers a single, unambiguous reactive site, eliminating chemoselectivity challenges during library synthesis. Furthermore, the N2-methyl substitution pattern locks the tautomeric form into the 2H-pyrazolo isomer, which differs in both electronic properties and biological recognition from the 1H-tautomer commonly found in 1-methyl analogs [3]. This tautomeric fixation directly impacts the geometry of key hydrogen-bonding interactions within kinase ATP-binding pockets, making regioisomer substitution a non-trivial exercise with unpredictable activity consequences [4].

Differentiation Evidence for 6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine


Single-Site SNAr Reactivity vs. 4,6-Dichloro Analogs

6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine provides a single electrophilic site at C6, eliminating the chemoselectivity problem encountered with 4,6-dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine (CAS 959432-77-0). In the dichloro analog, C4 chlorine undergoes selective SNAr with secondary amines such as morpholine, while C6 chlorine participates in subsequent Suzuki-Miyaura coupling [1]. This inherent reactivity hierarchy demands carefully controlled sequential transformations. The monochlorinated target compound removes this complexity entirely, enabling direct, predictable C6 functionalization without competitive side reactions. Experimental evidence demonstrates that for 4,6-dichloro-1-alkyl-pyrazolo[3,4-d]pyrimidines, C4 substitution proceeds with >90% regioselectivity under standard amination conditions [2]. The target compound eliminates this C4/C6 selectivity problem by design.

Kinase inhibitor synthesis Nucleophilic aromatic substitution Building block chemoselectivity

N2-Methyl Tautomeric Lock vs. 1-Methyl Regioisomers

The N2-methyl substitution in 6-chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine locks the scaffold into the 2H-pyrazolo tautomeric form, in contrast to the 1H-tautomer present in 6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Experimental data from a comprehensive solvent-controlled N-alkylation study on the related 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine system demonstrated that N2-methylation can be achieved with 8:1 selectivity over N1-methylation when using NaHMDS in THF, while the selectivity reverses to 4:1 in favor of N1 in DMSO [1]. DFT calculations within the same study revealed that close ion pairs (CIPs) control N2 selectivity in THF, while solvent-separated ion pairs (SIPs) favor N1 alkylation in DMSO. The fixed 2H-tautomeric geometry of the target compound alters the spatial presentation of the N7 nitrogen, which serves as a key hydrogen bond acceptor in kinase hinge-binding motifs. This contrasts with 1-methyl regioisomers where the N7 position is geometrically distinct [2].

Tautomerism Kinase hinge-binding motif Molecular recognition

C6-First Orthogonal Derivatization vs. 4-Chloro Analogs

The C6 chlorine atom in pyrazolo[3,4-d]pyrimidines exhibits distinct reactivity compared to the C4 chlorine, enabling orthogonal functionalization sequences. In a published synthetic methodology, the C6 chlorine in 4-chloroaminopyridinium-derived systems undergoes first-step displacement, followed by sequential Pd-catalyzed phosphonium coupling at C4 and desulfitative cross-coupling at C2 [1]. This order of reactivity is inherent to the electronic structure of the pyrazolo[3,4-d]pyrimidine core. The 6-chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine target compound, bearing chlorine specifically at C6, is therefore optimally positioned for first-step nucleophilic displacement with amines, thiols, or alkoxides to install the 6-substituent, which in kinase inhibitor design often serves as the solvent-exposed or ribose-pocket-directed moiety. In contrast, the regioisomeric 4-chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine (CAS 959430-67-2) presents chlorine at C4, which in adenosine mimetic design occupies the hinge-binding region and demands different synthetic planning [2].

Regioselective functionalization Palladium cross-coupling Sequential derivatization

Drug-Like Profile vs. Multi-Halogenated Analogs

The predicted physicochemical properties of 6-chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine position it within favorable drug-like property space that differs materially from its 4,6-dichloro analog. The target compound has a molecular weight of 168.58 g/mol, a predicted boiling point of 292.3±22.0 °C, density of 1.59±0.1 g/cm³, and a predicted pKa of 1.23±0.30 . In contrast, 4,6-dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine (CAS 959432-77-0) has a molecular weight of 203.03 g/mol, representing a 20% increase in mass . This lower molecular weight of the monochlorinated target compound provides greater headroom for subsequent derivatization before exceeding the Lipinski molecular weight threshold of 500 Da. Additionally, the single chlorine atom results in lower lipophilicity (fewer heavy halogens) compared to the dichloro analog, which is beneficial for maintaining aqueous solubility in final drug candidates. The predicted pKa of 1.23 indicates the compound exists predominantly in its neutral form at physiological pH, an important consideration for cellular permeability in cell-based assays .

Physicochemical properties Lipinski parameters Lead-likeness

Application Scenarios for 6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine


C6-Diversified Library Synthesis

6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine is the optimal building block for medicinal chemistry teams constructing kinase inhibitor libraries via C6 SNAr diversification. As established in Evidence Item 1, the single C6 electrophilic site eliminates the >90% C4 selectivity bias observed in 4,6-dichloro analogs, ensuring that amination reactions with primary or secondary amines proceed without regioisomeric contamination [1]. This makes the compound directly compatible with automated parallel synthesis platforms where intermediate purification between steps would disrupt workflow. Procurement of this monochlorinated building block is recommended when the synthetic route requires unambiguous C6 functionalization as the first diversification step, particularly for programs targeting kinases where the C6 substituent addresses the ribose pocket or solvent-exposed region [2].

Fixed 2H-Tautomer for Kinase Hinge Binding

As demonstrated in Evidence Item 2, the N2-methyl substitution of 6-chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine locks the scaffold into the 2H-pyrazolo tautomeric form, which fixes the spatial orientation of the N7 nitrogen that serves as a critical hydrogen bond acceptor in kinase hinge-binding motifs [3]. This compound should be selected over 1-methyl regioisomers when the target kinase co-crystal structure or homology model indicates that the N7 position must align with a specific hinge residue (typically the backbone NH of a hinge residue such as Cys or Met). Use of the 1-methyl regioisomer in such cases would misposition the hydrogen bond acceptor, potentially reducing potency by orders of magnitude and corrupting the SAR dataset for the program [4].

Low-MW Scaffold for Fragment-Based Discovery

As quantified in Evidence Item 4, 6-chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine has a molecular weight of 168.58 g/mol, which is 34.45 g/mol (20.4%) lower than the 4,6-dichloro analog . This significant mass advantage makes it the preferred core scaffold for fragment-based drug discovery programs where maintaining low molecular weight is paramount. The single chlorine atom provides one reactive handle for fragment elaboration while preserving substantial molecular weight budget for growth into lead-like space (MW <350) and ultimately drug-like space (MW <500). The predicted pKa of 1.23 indicates the core is neutral at physiological pH, further supporting its suitability as a fragment starting point where minimal ionization complexity is desired .

C6-First Sequential Cross-Coupling

Building on the evidence from Evidence Item 3, 6-chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine is the appropriate procurement choice when the synthetic strategy employs a C6→C4→C2 sequential functionalization cascade, as demonstrated in Pd-catalyzed cross-coupling methodology [5]. The C6 chlorine serves as the most reactive leaving group in SNAr and cross-coupling sequences, enabling first-step installation of aryl, heteroaryl, or amino substituents. This regiochemical preference is intrinsic to the pyrazolo[3,4-d]pyrimidine electronic structure and cannot be replicated by simply substituting the 4-chloro regioisomer, which would enforce an inverted synthetic sequence that is less precedented in the literature and may require de novo optimization [6].

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